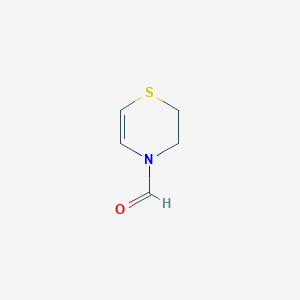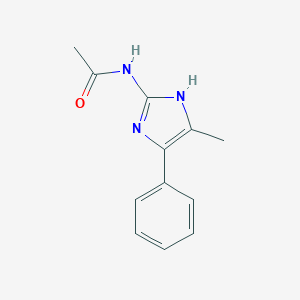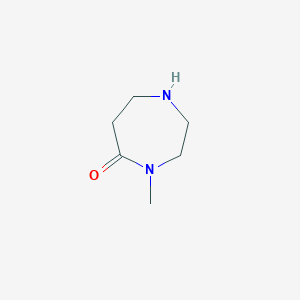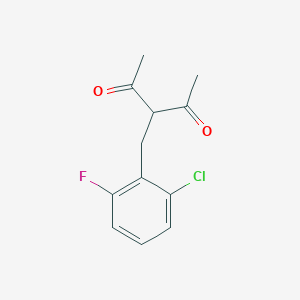
3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione
Descripción general
Descripción
Synthesis Analysis
β-diketones and their derivatives, similar to 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione, are often synthesized through condensation reactions of ketones with aldehydes in the presence of base catalysts or by direct arylation methods. For instance, studies on related compounds like 3-(4-fluorophenyl)-1,2,5-triphenylpentane-1,5-dione demonstrate the utility of one-pot synthesis methods, characterized by FT-IR, 1H NMR, 13C NMR, and X-ray diffraction analysis (Senthilkumar et al., 2014).
Molecular Structure Analysis
β-diketones exhibit a rich variety of molecular structures, often existing in enol or keto forms depending on the specific substituents and environmental conditions. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used to elucidate their structures. For example, the crystal structure and conformation studies on derivatives like 3-[bis(methylthio)methylene]-pentane-2,4-dione reveal insights into their molecular configurations, showcasing the impact of substituents on the overall molecular geometry (Jarvis & Taylor, 1979).
Chemical Reactions and Properties
β-diketones undergo a variety of chemical reactions, including tautomerization, condensation, and complexation with metals. Their reactivity is significantly influenced by the presence of electron-withdrawing or donating substituents, which can alter their chemical properties. Studies on compounds such as 3,3'-[Ethane-1,2-diylbis(aminomethylene)]bis(pentane-2,4-dione) discuss the formation of hydrogen bonds and coordination complexes with metals, highlighting the versatility of β-diketones in forming diverse chemical structures (König et al., 1998).
Physical Properties Analysis
The physical properties of β-diketones, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often determined through thermal analysis, solubility tests, and crystallography. Research on similar compounds, like the study of europium, terbium, and ytterbium 3-(3'-triethoxysilylpropyl)pentane-2,4-dionates, sheds light on the sol-gel film formation and luminescent properties, indicating potential applications in materials science (Semenov et al., 2007).
Aplicaciones Científicas De Investigación
Structural and Vibrational Analysis :
- Studies on similar compounds like 3-chloro-pentane-2,4-dione and 1-chloro-1,1-difluoro-pentane-2,4-dione have focused on their molecular structure and vibrational properties using ab initio and Density Functional Theory (DFT) calculations. These analyses help in understanding the hydrogen bond strength and electronic properties of such compounds (Tayyari et al., 2008); (Tayyari et al., 2008).
Interactions with Other Chemicals :
- Research has been conducted on the reactions of pentane-2,4-dione, a related compound, with other chemicals, revealing insights into chemical synthesis and interaction mechanisms, which could be relevant to understanding the reactivity of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione (Carrington et al., 1971).
Application in Fluorination :
- Studies involving the fluorination of pentane-2,4-dione could provide insights into the potential fluorination applications of this compound (Stavber & Zupan, 1983).
Thermal and Structural Properties :
- The thermal and structural properties of derivatives of pentane-2,4-dione have been a subject of study, providing valuable data for understanding the stability and behavior of such compounds under different conditions (Mahmudov et al., 2011).
Pharmacological Application :
- A study on a synthetic α2-adrenergic agonist, which is structurally similar to this compound, highlights its potential in pharmacology, particularly in understanding its metabolism and implications for drug development (Cardoso et al., 2019).
Chemical Vapor Deposition Studies :
- Research on β-diketones in the context of chemical vapor deposition precursors can offer insights into the potential applications of this compound in material science and nanotechnology (Russell & Yee, 2005).
Copper Corrosion Inhibition :
- Studies on ketene dithioacetal derivatives of pentane-2,4-dione have examined their ability to inhibit copper corrosion, which may indicate potential applications of this compound in corrosion inhibition (Fiala et al., 2007).
Mecanismo De Acción
Target of Action
It’s known that similar compounds can act as alkylating agents during the synthesis of various derivatives .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . In these reactions, the compound could interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds can be involved in the synthesis of various derivatives, suggesting that they may play a role in multiple biochemical pathways .
Result of Action
It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRLVIOOYBLOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363208 | |
| Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-74-0 | |
| Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




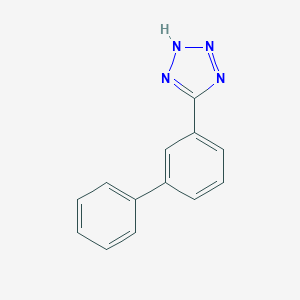
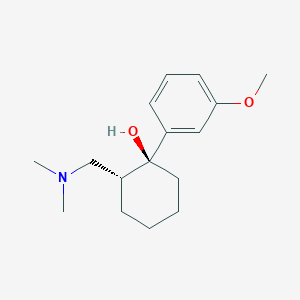
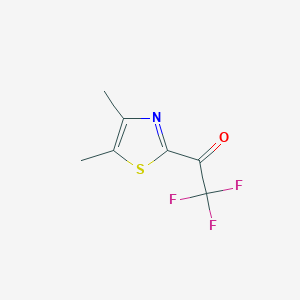
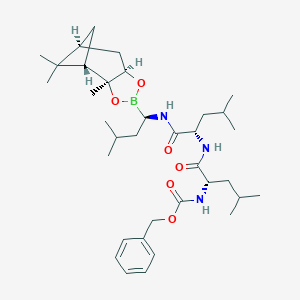

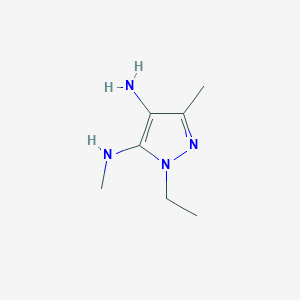
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
